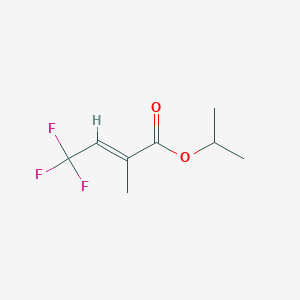![molecular formula C9H10N2S B11765436 1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
1-(Benzo[d]thiazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d]thiazol-5-yl)ethanamine is a chemical compound with the molecular formula C9H10N2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound has a benzothiazole ring structure, which is a fused bicyclic system consisting of a benzene ring and a thiazole ring. The ethanamine group is attached to the 5th position of the benzothiazole ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-5-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
1-(Benzo[d]thiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives
科学的研究の応用
1-(Benzo[d]thiazol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
作用機序
The mechanism of action of 1-(Benzo[d]thiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)ethanamine
- 5-(Benzo[d]thiazol-2-yl)ethanamine
- 1-(Benzo[d]thiazol-6-yl)ethanamine
Uniqueness
1-(Benzo[d]thiazol-5-yl)ethanamine is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H10N2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3 |
InChIキー |
OYEMTXBRVDLKKG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)SC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


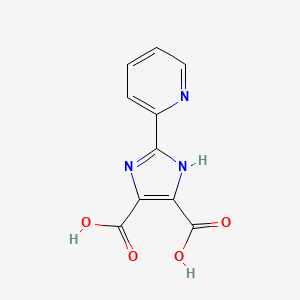


![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)
![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)
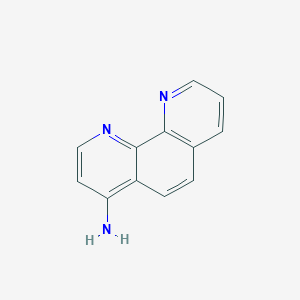
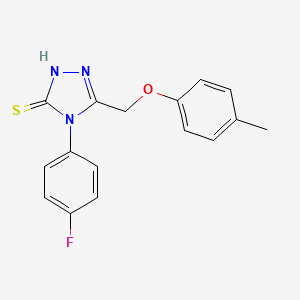
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
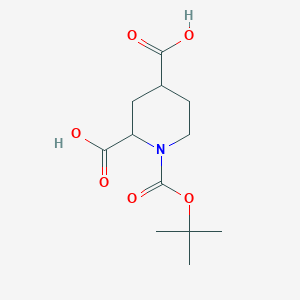
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
